N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound characterized by its unique chemical structure
Properties
Molecular Formula |
C22H17ClF4N2O4S |
|---|---|
Molecular Weight |
516.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C22H17ClF4N2O4S/c1-33-17-7-5-16(6-8-17)29(34(31,32)18-9-3-15(24)4-10-18)13-21(30)28-20-12-14(22(25,26)27)2-11-19(20)23/h2-12H,13H2,1H3,(H,28,30) |
InChI Key |
POKMSILDGQNTPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides under palladium catalysis, providing a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biological processes, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-chloro-5-(trifluoromethyl)-: Shares the trifluoromethyl and chloro functional groups, contributing to similar chemical properties.
2-Chloro-5-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in similar applications.
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfonyl and trifluoromethyl groups enhances its stability and versatility in various chemical reactions and applications.
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